5-bromo-6-methylPhthalazine
Description
5-bromo-6-methylPhthalazine: is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are bicyclic nitrogen-containing compounds where a pyridazine ring is fused with a benzene ring. The presence of bromine and methyl groups in the 5th and 6th positions, respectively, imparts unique chemical properties to this compound. Phthalazine derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research and industrial applications .
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
5-bromo-6-methylphthalazine |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-4-11-12-5-8(7)9(6)10/h2-5H,1H3 |
InChI Key |
GAIDCCQRWCAXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CN=NC=C2C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-methylPhthalazine typically involves the bromination of 6-methylPhthalazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired compound . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-6-methylPhthalazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products Formed:
Substituted Phthalazines: Formed by substitution reactions.
Biaryl Compounds: Formed by coupling reactions.
Scientific Research Applications
5-bromo-6-methylPhthalazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methylPhthalazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For instance, it may inhibit certain kinases or bind to specific receptors, altering cellular signaling pathways and leading to its observed biological effects .
Comparison with Similar Compounds
6-methylPhthalazine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-bromoPhthalazine: Lacks the methyl group, affecting its overall properties.
Phthalazine: The parent compound without any substituents.
Uniqueness: 5-bromo-6-methylPhthalazine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
